molecular formula C13H10F3NO2 B14640519 4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one CAS No. 53518-17-5

4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one

Cat. No.: B14640519
CAS No.: 53518-17-5
M. Wt: 269.22 g/mol
InChI Key: CSLXKZICQANPBF-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a trifluoromethyl group and a pyranoquinoline structure, which imparts unique chemical and biological properties. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an aromatic amine with a suitable aldehyde, followed by cyclization and introduction of the trifluoromethyl group through nucleophilic substitution or other suitable reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can introduce various alkyl or aryl groups into the quinoline ring .

Scientific Research Applications

4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one is unique due to its specific trifluoromethyl and pyranoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c14-13(15,16)9-6-11(18)19-12-7(9)3-4-10-8(12)2-1-5-17-10/h3-4,6,17H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLXKZICQANPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2OC(=O)C=C3C(F)(F)F)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497182
Record name 4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53518-17-5
Record name 4-(Trifluoromethyl)-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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